

An In-depth Technical Guide to 7-Methoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methoxy-2-methylquinolin-4-ol

Cat. No.: B010254

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide-ranging biological activities. The quinoline scaffold, consisting of a benzene ring fused to a pyridine ring, serves as a versatile template for the design and synthesis of novel therapeutic agents. Modifications to this core structure can significantly influence the physicochemical properties and biological efficacy of the resulting compounds. This guide focuses on **7-Methoxy-2-methylquinolin-4-ol**, a specific quinoline derivative, providing a comprehensive overview of its chemical properties, potential biological activities, and relevant experimental protocols.

The official IUPAC name for **7-Methoxy-2-methylquinolin-4-ol** is 7-methoxy-2-methyl-1H-quinolin-4-one. This nomenclature reflects the tautomeric nature of the 4-hydroxyquinoline scaffold, which predominantly exists in the quinolin-4-one form.^[1] This compound belongs to the larger family of quinolines, which are known to exhibit a variety of biological effects.^[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **7-Methoxy-2-methylquinolin-4-ol** is presented in the table below. This data has been compiled from comprehensive chemical databases.

Property	Value	Source
IUPAC Name	7-methoxy-2-methyl-1H-quinolin-4-one	PubChem[1]
Molecular Formula	C ₁₁ H ₁₁ NO ₂	PubChem[1]
Molecular Weight	189.21 g/mol	PubChem[2]
CAS Number	58596-43-3	PubChem[1]
Appearance	Predicted to be a solid	N/A
Solubility	Data not available	N/A
LogP	1.9	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	3	PubChem[2]

Potential Biological Activities and Signaling Pathways

While specific biological activity data for **7-Methoxy-2-methylquinolin-4-ol** is limited in publicly available literature, the broader class of quinoline derivatives has been extensively studied, revealing significant potential in various therapeutic areas, particularly in oncology and infectious diseases.

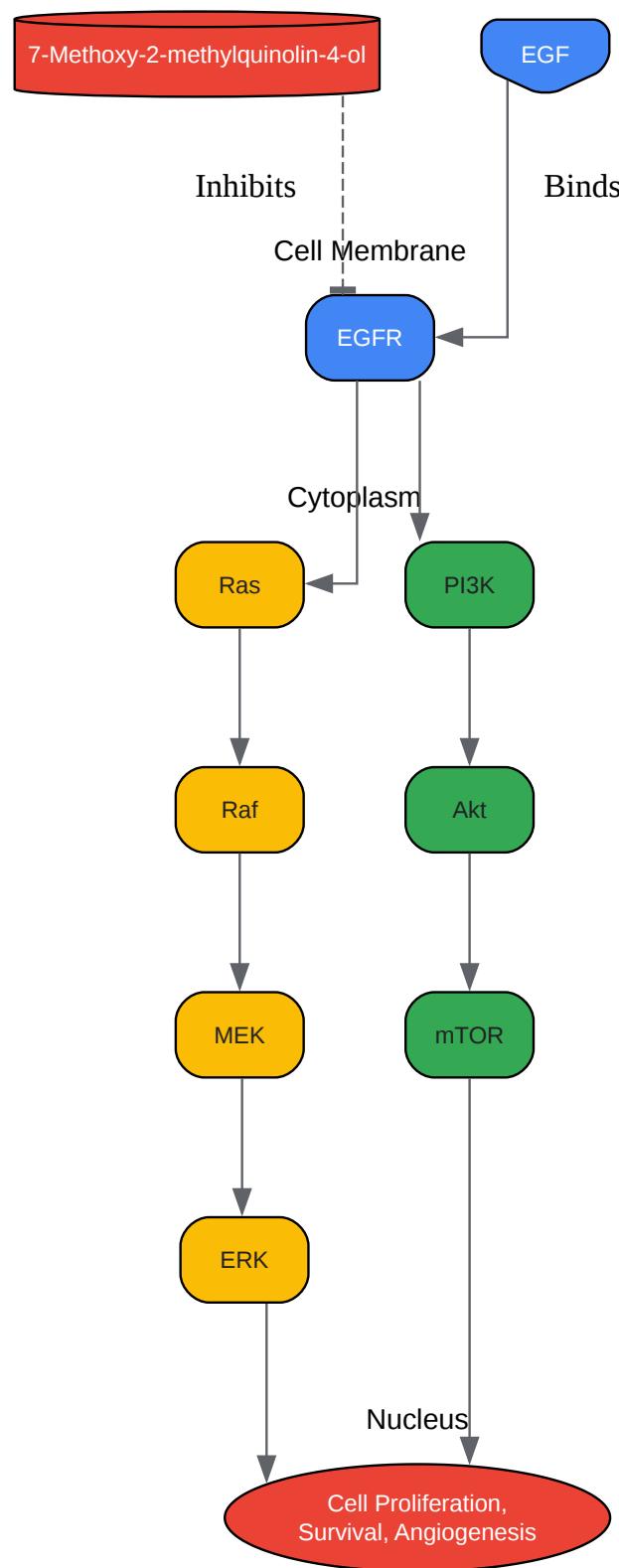
Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative and cytotoxic effects of quinoline derivatives against a range of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth, proliferation, and survival. Structurally related methoxy-substituted quinolines have shown promising anticancer activity. For instance, various 4-anilinoquinoline derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against HeLa and BGC823 cell lines, with some compounds exhibiting IC₅₀ values superior to the standard drug gefitinib.[3]

The potential signaling pathways targeted by quinoline derivatives include:

- Receptor Tyrosine Kinases (RTKs): Many quinoline-based compounds act as inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.^[3] Inhibition of these receptors can block downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cell proliferation, angiogenesis, and metastasis.
- Hedgehog-GLI1 Signaling: The Hedgehog signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. Quinoline derivatives have been identified as inhibitors of the GLI1 transcription factor, a key component of this pathway.

Based on the activities of related compounds, a plausible signaling pathway that could be targeted by **7-Methoxy-2-methylquinolin-4-ol** is the EGFR signaling cascade.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the EGFR signaling pathway by **7-Methoxy-2-methylquinolin-4-ol**.

Antitubercular Activity

Quinoline derivatives have also emerged as a promising class of antitubercular agents. Their mechanism of action can involve the inhibition of essential mycobacterial enzymes or disruption of the bacterial cell wall integrity. While specific data for **7-Methoxy-2-methylquinolin-4-ol** is not available, the quinoline scaffold is a core component of several antitubercular drugs.

Quantitative Data

While no specific quantitative biological data for **7-Methoxy-2-methylquinolin-4-ol** has been found in the reviewed literature, the following table presents data for structurally related methoxy-substituted quinoline derivatives to provide a context for its potential potency.

Table 1: Antiproliferative Activity of Structurally Related 4-Anilinoquinoline Derivatives[3]

Compound	Cell Line	IC ₅₀ (μM)
Gefitinib (Control)	HeLa	17.12
BGC823		19.27
Compound 2i (8-methoxy-4-(4-isopropylphenylamino)quinolin e)	HeLa	7.15
BGC823		4.65

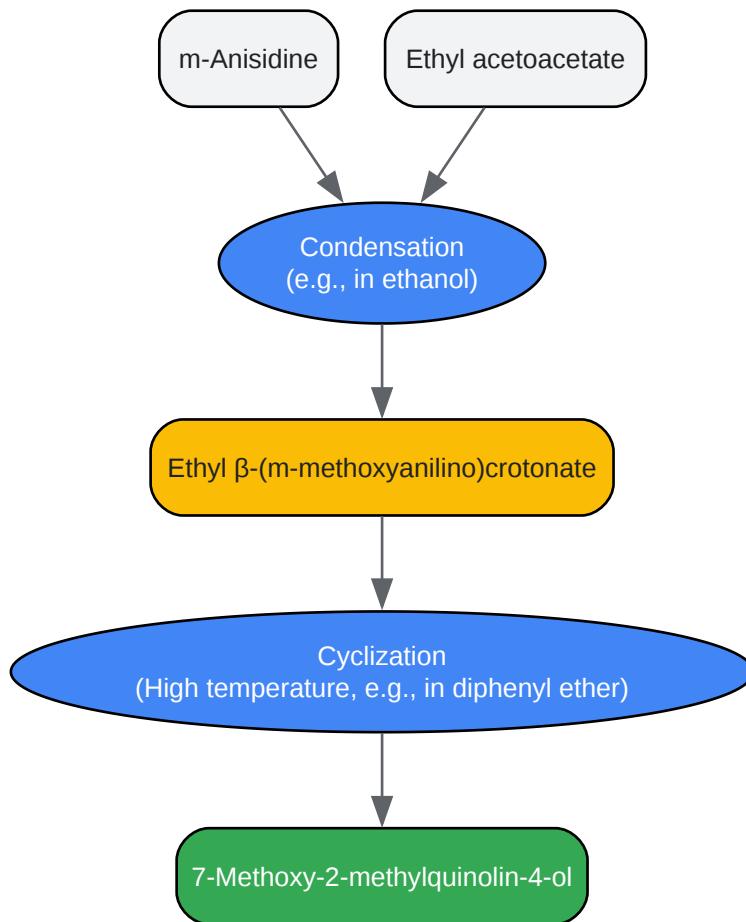
Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and biological evaluation of **7-Methoxy-2-methylquinolin-4-ol**.

Synthesis of **7-Methoxy-2-methylquinolin-4-ol**

A common method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction. A potential synthetic route for **7-Methoxy-2-methylquinolin-4-ol** is outlined below.

Workflow for Conrad-Limpach Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **7-Methoxy-2-methylquinolin-4-ol** via the Conrad-Limpach reaction.

Detailed Protocol:

- Condensation:
 - To a solution of m-anisidine in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl acetoacetate.
 - The mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction, forming the enamine intermediate, ethyl β -(m-methoxyanilino)crotonate.

- The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- Cyclization:
 - The crude enamine intermediate is added to a high-boiling point solvent, such as diphenyl ether.
 - The mixture is heated to a high temperature (typically 240-260 °C) to induce cyclization.
 - The reaction is maintained at this temperature for a specified period.
 - After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.
 - The solid product is collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

- Cell Seeding:
 - Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
- Compound Treatment:
 - Prepare a stock solution of **7-Methoxy-2-methylquinolin-4-ol** in DMSO.
 - Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

- The cells are treated with the various concentrations of the compound and incubated for 48-72 hours. A vehicle control (DMSO) should be included.
- MTT Addition and Incubation:
 - After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.
- Formazan Solubilization and Absorbance Measurement:
 - The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
 - The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - The percentage of cell viability is calculated relative to the vehicle-treated control cells.
 - The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion

7-Methoxy-2-methylquinolin-4-ol, with its quinoline core structure, represents a compound of interest for further investigation in drug discovery, particularly in the fields of oncology and infectious diseases. While direct biological data for this specific molecule is currently sparse, the extensive research on structurally similar quinoline derivatives provides a strong rationale for its potential as a bioactive agent. The experimental protocols outlined in this guide offer a framework for its synthesis and biological evaluation. Further studies are warranted to elucidate the specific biological targets and mechanisms of action of **7-Methoxy-2-methylquinolin-4-ol**, which could pave the way for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Methoxy-2-methyl-4(1H)-quinolinone | C11H11NO2 | CID 4250952 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 7-Methoxy-2-methyl-4(1H)-quinolinone | C11H11NO2 | CID 4250952 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Methoxy-2-methylquinolin-4-ol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b010254#iupac-name-for-7-methoxy-2-methylquinolin-4-ol\]](https://www.benchchem.com/product/b010254#iupac-name-for-7-methoxy-2-methylquinolin-4-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com